13-O-Deacetyltaxumairol Z

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 13-O-Deacetyltaxumairol Z and similar taxane diterpenoids often involves intricate procedures that highlight the complexity of these molecules. While specific details on the synthesis of 13-O-Deacetyltaxumairol Z are not directly mentioned, the synthesis of related compounds involves key steps like the diastereoselective Mannich reaction, which is crucial for forming the core structure of many taxane derivatives (Wen et al., 2007). Such methods underscore the challenges in synthesizing complex natural products and the innovative strategies required to assemble their intricate molecular architectures.

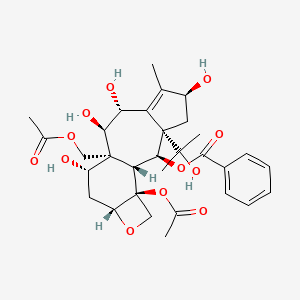

Molecular Structure Analysis

The molecular structure of 13-O-Deacetyltaxumairol Z, like other taxoids, includes an intricate arrangement of rings and functional groups that define its chemical reactivity and physical properties. The structural elucidation of taxumairols relies heavily on advanced spectroscopic techniques, including two-dimensional (2D)-NMR analysis (Shen et al., 2002). These methods provide detailed insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its biological and chemical behavior.

Chemical Reactions and Properties

Taxane diterpenoids participate in various chemical reactions, reflecting their complex chemical properties. The functional groups present within 13-O-Deacetyltaxumairol Z, such as esters and hydroxyls, are reactive sites that can undergo modifications through reactions like hydrolysis, oxidation, and esterification. These reactions are essential for modifying the taxane core to enhance its biological activity or to study its mechanism of action. The chemical properties of taxane derivatives also include their ability to interact with biological macromolecules, a feature underpinned by their complex molecular structure.

Physical Properties Analysis

The physical properties of 13-O-Deacetyltaxumairol Z, including solubility, melting point, and crystallinity, are influenced by its molecular structure. Taxane derivatives often exhibit low solubility in water but are soluble in organic solvents, a characteristic important for their extraction and purification from natural sources. The purification process itself, involving techniques like chromatography, plays a crucial role in obtaining taxane derivatives with high purity and yield, as demonstrated in the isolation of related compounds from Taxus species (Pyo et al., 2006).

Applications De Recherche Scientifique

Taxumairols, including 13-O-Deacetyltaxumairol Z, Isolated from Taxus Species : Taxumairols X-Z, including 13-O-Deacetyltaxumairol Z, were isolated from the Taiwanese Taxus mairei. These compounds are derivatives of the 11(15-->1)-abeo-taxane system with an oxirane system. They were studied for their unique structural properties, derived from extensive 2D-NMR analysis (Shen et al., 2002).

Taxane Diterpenoids from Taxus Sumatrana : Taxumairol Q and 13-O-acetyl wallifoliol, alongside 13-O-Deacetyltaxumairol Z, were isolated from the leaves and twigs of Taxus sumatrana. These compounds showed significant cytotoxicities against certain tumor cell lines, indicating their potential in cancer research (Shen et al., 2002).

Potential for Alzheimer's Disease Treatment : A study on Mannich base derivatives, including compounds structurally related to 13-O-Deacetyltaxumairol Z, demonstrated multifunctional bioactivities relevant for Alzheimer's disease treatment. These included inhibition of enzymes like acetylcholinesterase, antioxidant activity, and neuroprotective effects (Cao et al., 2021).

Investigation in Histone Deacetylase Inhibitors for Cancer Treatment : Histone deacetylase inhibitors are a key area in cancer treatment research, and compounds like 13-O-Deacetyltaxumairol Z may have relevance in this field due to their structural properties and biological activities (Zhao et al., 2020).

Exploration in HDAC6 Inhibitors for Multiple Myeloma : The study of histone deacetylase 6 (HDAC6) inhibitors, which could include derivatives of compounds like 13-O-Deacetyltaxumairol Z, has shown promise in the treatment of multiple myeloma (Lee et al., 2018).

Potential Therapeutic Targets of DT-13 : While not directly related to 13-O-Deacetyltaxumairol Z, this study highlights the therapeutic potential of DT-13, a compound with multiple pharmacological actions, including anti-tumor, anti-inflammatory, and immunomodulating effects. This research contextually enriches the understanding of similar compounds (Khan et al., 2018).

Research on Other Taxoids and Their Derivatives : Studies on taxumairol M and related compounds from Taxus mairei seeds, highlighting the importance of these compounds in the field of pharmacology and their potential therapeutic applications (Shen et al., 1999).

Mécanisme D'action

Target of Action

13-O-Deacetyltaxumairol Z is a natural compound isolated from extracts of the Formosan Taxus mairei The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known to be an inhibitor

Biochemical Pathways

Given its origin from the taxus species, it may share some similarities with other taxane diterpenoids, which are known to interfere with microtubule function

Result of Action

As an inhibitor , it likely interferes with the normal function of its target molecules, leading to changes at the cellular level. More research is needed to elucidate these effects.

Propriétés

IUPAC Name |

[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPGQOGNFFVNFT-LPRGFTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was the structure of 13-O-Deacetyltaxumairol Z determined?

A2: The researchers utilized extensive two-dimensional (2D) nuclear magnetic resonance (NMR) analysis to determine the structure of 13-O-Deacetyltaxumairol Z []. This technique allows for the identification of individual atoms and their connections within a molecule, leading to the complete structural assignment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.